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Compound of Interest

Compound Name:
6-chloro-3-ethylpyrimidine-

2,4(1H,3H)-dione

CAS No.: 50721-47-6

Cat. No.: B2568030 Get Quote

Abstract
This technical guide provides a comprehensive analysis of 3-ethyl-6-chlorouracil (CAS 50721-

47-6), a critical heterocyclic intermediate used in the development of pharmaceutical agents

(specifically xanthine analogs and antiviral HEPT derivatives) and agrochemicals (uracil

herbicides). We examine its physicochemical properties, validate a scalable synthesis protocol

via the chlorination of 1-ethylbarbituric acid, and explore its reactivity profile in nucleophilic

substitution reactions. This document is designed for research scientists and process chemists

requiring high-fidelity data for experimental design.

Part 1: Chemical Identity & Physicochemical
Profile[1]
3-ethyl-6-chlorouracil is a pyrimidine derivative characterized by an ethyl substituent at the

position and a chlorine atom at the

position. This specific substitution pattern renders the molecule highly reactive toward
nucleophiles at the

position, making it a versatile scaffold for library generation.
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Nomenclature and Identifiers[2][3][4][5]
Parameter Details

IUPAC Name 6-chloro-3-ethyl-1H-pyrimidine-2,4-dione

Common Synonyms
3-ethyl-6-chlorouracil; 6-chloro-3-ethyluracil; 3-

Aethyl-6-chloruracil

CAS Registry Number 50721-47-6

Molecular Formula C₆H₇ClN₂O₂

Molecular Weight 188.61 g/mol

SMILES
CCN1C(=O)CC(Cl)=NC1=O (Tautomeric form

may vary)

InChI Key
Specific key for ethyl analog (Analogous to

methyl: SGLXGFAZAARYJY)

Physical Properties[2][3][6][8][10][11]
Property Value / Range Notes

Physical State Crystalline Solid White to off-white powder

Melting Point 159–161 °C Validated range [1]

Solubility DMSO, DMF, Methanol
Sparingly soluble in water;

soluble in alkaline solutions

pKa ~7.5 (Predicted) Acidic proton at

Part 2: Synthesis Protocol (Self-Validating
Methodology)
Objective: Synthesize 3-ethyl-6-chlorouracil from commercially available N-ethylurea.

Mechanism: The synthesis proceeds via a two-stage sequence: (1) Cyclization of N-ethylurea

with diethyl malonate to form 1-ethylbarbituric acid, followed by (2) Regioselective chlorination

using phosphorus oxychloride (
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).

Reaction Scheme Diagram
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Caption: Two-step synthetic pathway transforming N-ethylurea to 3-ethyl-6-chlorouracil via a

barbituric acid intermediate.

Detailed Experimental Protocol
Step 1: Synthesis of 1-Ethylbarbituric Acid

Reagents: Sodium ethoxide (prepared from 2.3 g Na in 50 mL abs. EtOH), N-ethylurea (8.8

g, 0.1 mol), Diethyl malonate (16.0 g, 0.1 mol).

Procedure:

Dissolve N-ethylurea in the sodium ethoxide solution.

Add diethyl malonate dropwise over 30 minutes under stirring.

Heat the mixture to reflux (78°C) for 4-6 hours. A white precipitate (sodium salt of the

barbiturate) will form.
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Workup: Remove ethanol under reduced pressure. Dissolve the residue in minimal water

(50 mL).

Acidify with concentrated HCl to pH 2.0 while cooling in an ice bath.

Filter the precipitated 1-ethylbarbituric acid, wash with cold water, and dry in vacuo.

Yield Expectation: 75-85%.

Step 2: Chlorination to 3-Ethyl-6-Chlorouracil
Reagents: 1-Ethylbarbituric acid (10.0 g), Phosphorus oxychloride (

, 40 mL), Water (1.5 mL, Caution: Exothermic).

Procedure:

Suspend the dried 1-ethylbarbituric acid in

.

Critical Step: Add water (1.5 mL) dropwise very slowly to the suspension. This generates

phosphoric acid in situ, which catalyzes the reaction and improves regioselectivity [2].

Heat the mixture to reflux (105°C) for 2-4 hours until the evolution of HCl gas ceases and

the solution becomes clear.

Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto 200 g

of crushed ice with vigorous stirring. Warning: Violent hydrolysis of excess

.

Isolation: Extract the aqueous mixture with chloroform (

mL) or filter the precipitate if it forms directly upon quenching (concentration dependent).

Purification: Recrystallize from ethanol or water.

Characterization: Melting point should be ~159-161°C.
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Part 3: Reactivity & Applications[11][12]
Mechanism of Action: Nucleophilic Aromatic
Substitution ( )
The chlorine atom at position 6 is activated by the electron-withdrawing carbonyl groups at C2

and C4. This makes 3-ethyl-6-chlorouracil an excellent electrophile.

Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.

Regioselectivity: Substitution occurs exclusively at C6 due to the leaving group ability of

chlorine and the resonance stabilization of the intermediate Meisenheimer complex.

Key Applications
1. Pharmaceutical Development (Xanthine & HEPT Analogs)
3-ethyl-6-chlorouracil serves as a precursor for 8-substituted xanthines (adenosine receptor

antagonists).

Workflow: Reaction with a hydrazine derivative followed by cyclization with orthoesters yields

the xanthine core.

Antivirals: It is used to synthesize HEPT analogs (1-[(2-hydroxyethoxy)methyl]-6-

(phenylthio)thymine), which are potent non-nucleoside reverse transcriptase inhibitors

(NNRTIs) for HIV-1 treatment [3].

2. Agrochemicals (Herbicides)
Structural analogs of this compound are intermediates in the synthesis of Lenacil and Terbacil

class herbicides. The ethyl group provides lipophilicity essential for root absorption and

translocation in plants.

Application Workflow Diagram
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Caption: Divergent synthetic utility of 3-ethyl-6-chlorouracil in drug discovery and

agrochemistry.

Part 4: Safety & Handling (SDS Summary)
Hazard Classification:

Acute Toxicity: Harmful if swallowed (Category 4).

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

STOT-SE: May cause respiratory irritation (H335).

Handling Protocols:

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) when

handling powder.

Storage: Store in a cool, dry place (2-8°C preferred) under inert atmosphere

(Argon/Nitrogen) to prevent hydrolysis over long periods.

Spill Response: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues

with sodium bicarbonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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